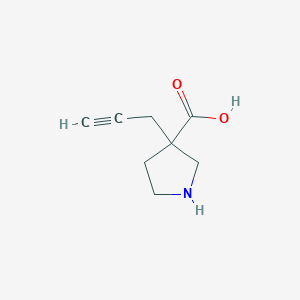

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Description

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a propargyl (prop-2-yn-1-yl) substituent and a carboxylic acid group at the 3-position of the heterocyclic ring. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched spiro derivatives and pharmacologically active molecules. For instance, its racemic form and (S)-phenylglycinol salt have been synthesized via resolution methods, yielding up to 97% purity and characterized by ¹H NMR spectroscopy (δ 1.45, 2.76, 3.44–3.50) . The propargyl group enables further functionalization through click chemistry or cross-coupling reactions, highlighting its utility in medicinal chemistry.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-prop-2-ynylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C8H11NO2/c1-2-3-8(7(10)11)4-5-9-6-8/h1,9H,3-6H2,(H,10,11) |

InChI Key |

IFSHDLOJLDLZQD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1(CCNC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as propargyl bromide and pyrrolidine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, followed by nucleophilic substitution with propargyl bromide.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group can act as a reactive site for covalent modification of target proteins, while the pyrrolidine ring provides structural stability and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the structural features and physicochemical properties of 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid with similar pyrrolidine derivatives:

Key Observations:

- Bulkier substituents (e.g., benzodioxol in , Boc in ) increase molecular weight and steric hindrance, which may reduce solubility but improve binding specificity in drug design.

- The pyridinylmethyl analog exhibits higher boiling point and density, likely due to aromatic interactions and hydrogen bonding.

Functional and Application Differences

- Target Compound : The propargyl group facilitates click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation and materials science. Its derivatives are intermediates in spirocyclic compound synthesis .

- Benzodioxol Analogs : The trifluoromethylphenyl and urea groups enhance hydrogen-bonding capacity, suggesting utility as kinase inhibitors or protease substrates.

- Pyridinylmethyl Derivative : The pyridine ring improves water solubility and metal-coordination properties, ideal for constructing metal-organic frameworks (MOFs).

Biological Activity

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrrolidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid can inhibit the growth of various bacterial strains. For example, pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 3-(Prop-2-yn-1-yl)pyrrolidine | TBD | TBD |

| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyrrolidine Derivatives | 4.69 - 22.9 | Various Gram-positive/negative |

Enzyme Inhibition

Pyrrolidine derivatives have also shown promise as enzyme inhibitors. For instance, studies have highlighted their ability to act as inhibitors for lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism . The optimization of such compounds has led to the identification of lead inhibitors with significant potency.

Table 2: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-(Prop-2-yn-1-yl)pyrrolidine | TBD | TBD |

| NCATS-SM1440 | LDH | <1 |

| NCATS-SM1441 | LDH | <1 |

The biological activity of 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is believed to involve several mechanisms:

- Photosensitization : The compound may act as a photosensitizer, generating reactive oxygen species (ROS) upon light exposure, which can lead to cell death in target microorganisms.

- Oxidative Stress Modulation : By influencing levels of key mediators like 5-oxoproline, it may enhance cellular stress responses, particularly in cardiac tissues post-injury.

- Binding Affinity : The spatial orientation of substituents on the pyrrolidine ring can significantly affect binding affinity to various biological targets, influencing both efficacy and selectivity .

Case Studies

Several case studies have illustrated the efficacy of pyrrolidine derivatives in clinical settings:

- Endothelin Receptor Antagonism : Compounds structurally related to 3-(Prop-2-yn-1-yl)pyrrolidine have been studied for their antagonistic effects on endothelin receptors, showing high selectivity and affinity which could be beneficial in treating cardiovascular diseases .

- Anticancer Activity : Research has demonstrated that certain pyrrolidine derivatives can inhibit tumor growth by targeting metabolic pathways critical for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization of pyrrolidine precursors with propargyl groups. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as in Fig. 4 of ) or palladium/copper catalysts ( ) can enhance efficiency. Solvents like DMF or toluene are critical for stabilizing intermediates.

- Key Considerations : Monitor reaction temperature (80–120°C) and catalyst loading (5–10 mol%) to avoid side reactions like alkyne dimerization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield typically ranges from 60–85% under optimized conditions .

Q. How can the stereochemical configuration of 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid be confirmed?

- Methodology : Use X-ray crystallography (as in ) for absolute configuration determination. Chiral HPLC with columns like Chiralpak IA/IB () resolves enantiomers. NMR analysis (¹H, ¹³C, and 2D COSY) identifies diastereomers by comparing coupling constants and NOE effects (e.g., ’s (2S,3R)-3-aminopyrrolidine derivative) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodology : Incorporate chiral auxiliaries like Boc-protected pyrrolidine intermediates () to enforce stereochemical control. Asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution (lipases) can achieve >99% ee. Monitor purity via chiral SFC (supercritical fluid chromatography) .

Q. What computational approaches predict the compound’s conformational stability in aqueous vs. organic phases?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map energy minima for pyrrolidine ring puckering and alkyne hydration. Molecular dynamics simulations (AMBER or GROMACS) model solvation effects. Compare with experimental data from surface adsorption studies () to validate hydrophobicity .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect biological activity in vitro vs. in vivo?

- Methodology : Synthesize analogs (e.g., 2-phenyl or 4-nitrophenyl derivatives, ) and test in cell-based assays (e.g., enzyme inhibition). For in vivo studies, use radiolabeled (¹⁴C) analogs to track pharmacokinetics. Address contradictions (e.g., poor membrane permeability despite high in vitro potency) by modifying logP via pro-drug strategies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic efficiencies for alkyne functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.